3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid is a chemical compound with the molecular formula C12H6Cl2Na2O8S3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used in the formation of sulfonated membranes for proton exchange membrane fuel cells and as a stable solid acid catalyst for esterification .
Preparation Methods
The synthesis of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves several steps. One common method includes the sulfonation of 4,4’-dichlorodiphenylsulfone using sulfuric acid or oleum. The reaction conditions typically involve elevated temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production .
Chemical Reactions Analysis
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid, oleum, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid has a wide range of scientific research applications:
Biology: The compound’s sulfonic acid groups make it useful in various biochemical assays and as a reagent in biological research.
Mechanism of Action
The mechanism of action of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves its ability to act as a strong acid due to the presence of sulfonic acid groups. These groups can donate protons (H+) in reactions, making the compound an effective catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid can be compared with other similar compounds, such as:
Diphenylsulfone: Lacks the sulfonic acid groups, making it less effective as a catalyst in certain reactions.
4,4’-Dichlorodiphenylsulfone: Similar structure but without the sulfonic acid groups, limiting its applications in proton exchange membranes and as a catalyst.
Disodium Diphenylsulfone-4,4’-dichloro-3,3’-disulfonate: A closely related compound with similar applications but different solubility and reactivity properties
The uniqueness of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid lies in its combination of chlorine and sulfonic acid groups, which provide distinct chemical properties and a wide range of applications.
Properties
CAS No. |
57570-28-2 |
---|---|
Molecular Formula |
C12H8Cl2O8S3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8Cl2O8S3/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
BPKRQILILJMQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.